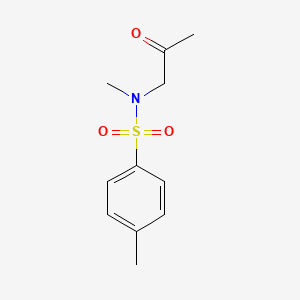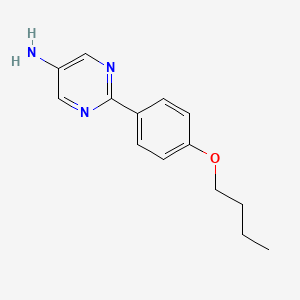![molecular formula C16H21NO3 B5403397 4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]morpholine](/img/structure/B5403397.png)
4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPTMP and is a heterocyclic compound that contains a morpholine ring along with a pyran ring. The synthesis of PPTMP has been studied extensively, and its mechanism of action and biochemical and physiological effects have been investigated to understand its potential applications.
作用機序
The mechanism of action of PPTMP involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. PPTMP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. PPTMP also inhibits the activity of histone deacetylases, which are enzymes involved in gene expression and regulation. The inhibition of these enzymes and proteins leads to the induction of apoptosis and inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
PPTMP has been shown to have various biochemical and physiological effects. Studies have shown that PPTMP induces apoptosis in cancer cells by activating the caspase pathway. PPTMP also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, PPTMP has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
実験室実験の利点と制限
PPTMP has several advantages for use in lab experiments. It is a stable compound that can be synthesized with high purity and yield. PPTMP is also relatively inexpensive, making it an attractive option for researchers. However, PPTMP has some limitations for use in lab experiments. It is a toxic compound that requires careful handling and storage. In addition, PPTMP has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of PPTMP. One potential direction is the investigation of PPTMP as a potential treatment for other diseases, such as autoimmune diseases and viral infections. Another direction is the synthesis of novel materials using PPTMP as a building block. Finally, the development of new synthetic methods for the synthesis of PPTMP and related compounds could lead to the discovery of new applications for this compound.
合成法
The synthesis of PPTMP involves the reaction of 4-phenyl-2-butanone with morpholine in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyran ring. The resulting compound is then treated with acetic anhydride to form the final product, PPTMP. The synthesis of PPTMP has been optimized to yield a high purity product with a high yield.
科学的研究の応用
PPTMP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, PPTMP has been investigated for its potential as an anti-cancer agent. Studies have shown that PPTMP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PPTMP has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of bacterial growth.
In material science, PPTMP has been studied for its potential as a precursor for the synthesis of novel materials. PPTMP can be used as a building block for the synthesis of polymers and other materials with unique properties. In organic chemistry, PPTMP has been studied for its potential as a reagent in various reactions, including the synthesis of heterocyclic compounds.
特性
IUPAC Name |
morpholin-4-yl-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(17-8-12-20-13-9-17)16(6-10-19-11-7-16)14-4-2-1-3-5-14/h1-5H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTMVFZOQNHIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-(4-phenyl-tetrahydro-pyran-4-yl)-methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5403334.png)
![(3R)-1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B5403335.png)
![4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5403340.png)
![N-(2-fluorophenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5403343.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403349.png)
![1-(2,4-difluorophenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5403352.png)
![6-methyl-2-[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]nicotinonitrile dihydrochloride](/img/structure/B5403357.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5403362.png)




![N~1~-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5403411.png)
